REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:7])[CH3:6].C(N(CC)CC)C.[Br:15][C:16]1[C:17](Cl)=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1>C(#N)C.C(OCC)(=O)C>[Br:15][C:16]1[C:17]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:7])[CH3:6])=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
NCCNC(C)=O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
It is washed with saturated NaCl solution, 10% strength citric acid solution and saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue is recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
294 mg (1.00 mmol; yield: 75%) of the product are obtained
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NCCNC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |